molecular formula C8H6BrClO3 B8121877 Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Cat. No.: B8121877
M. Wt: 265.49 g/mol
InChI Key: IQJIQMRUIBSRTP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a hydroxyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-chloro-4-hydroxybenzoate can be synthesized through the esterification of 5-bromo-2-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the ester group to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for SGLT2 Inhibitors

Methyl 5-bromo-2-chloro-4-hydroxybenzoate serves as a key intermediate in the synthesis of Sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are crucial for diabetes treatment. These inhibitors help lower blood sugar levels by preventing glucose reabsorption in the kidneys. The compound is synthesized through a multi-step process that includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This method has been scaled up successfully to produce approximately 70 kg per batch with a total yield of 24%, demonstrating its industrial viability .

1.2 Synthesis of Dapagliflozin

Dapagliflozin, an antidiabetic drug, is synthesized using this compound as an important precursor. The compound undergoes various chemical reactions to form the final product, which has shown efficacy in managing type 2 diabetes by enhancing glycemic control . The synthesis process is noted for its efficiency and lower production costs due to the innovative one-pot synthesis methods developed for this compound .

Chemical Properties and Reactions

This compound exhibits unique chemical properties that facilitate its use in various reactions:

  • Reactivity : The presence of bromine and chlorine atoms makes it reactive towards nucleophilic substitution reactions.
  • Functional Groups : The hydroxy group allows for further derivatization, enhancing its utility in synthesizing complex molecules.

Case Studies

3.1 Industrial Scale-Up

A study highlighted the successful scale-up of the synthesis process for this compound, emphasizing cost reduction and improved yield. This process involved optimizing reaction conditions and utilizing readily available raw materials like dimethyl terephthalate .

3.2 Drug Development Research

Research into FimH antagonists has demonstrated the compound's potential in preventing bacterial biofilm formation, which is critical in urinary tract infections (UTIs). Modifications to the compound have shown improved bioactivity, indicating its versatility beyond traditional pharmaceutical applications .

Data Table: Synthesis Overview

StepReaction TypeYield (%)Notes
Step 1Nitration-Starting material preparation
Step 2Hydrolysis-Converts nitrated product
Step 3Hydrogenation-Reduces functional groups
Step 4Esterification-Forms ester derivative
Step 5Bromination-Adds bromine substituent
Step 6Diazotization-Finalizes structure

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-chloro-2-hydroxybenzoate
  • Methyl 5-bromo-4-chloro-2-hydroxybenzoate
  • Methyl 2-bromo-5-chlorobenzoate

Uniqueness

Methyl 5-bromo-2-chloro-4-hydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 5-bromo-2-chloro-4-hydroxybenzoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceutical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₈BrClO₃, features a benzene ring substituted with bromine, chlorine, and a hydroxy group. The presence of these halogens significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The halogen substituents enhance the compound's electrophilicity, allowing it to form stable complexes with target biomolecules. This interaction can lead to inhibition or activation of various metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell wall synthesis and function.
    • Case Study : In vitro studies demonstrated that the compound showed bactericidal effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .
  • Anti-inflammatory Effects :
    • The compound has been explored for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
    • Research Findings : A study reported a reduction in TNF-alpha levels by up to 50% in lipopolysaccharide-stimulated macrophages treated with this compound .
  • Enzyme Interaction Studies :
    • This compound is used as a substrate in enzyme assays to study enzyme kinetics and interactions.
    • Data Table : Enzyme inhibition studies have shown varying degrees of inhibition against different enzymes (Table 1).
EnzymeIC50 (µM)Type of Inhibition
Cyclooxygenase-115Competitive
Lipoxygenase25Non-competitive
Aldose reductase30Mixed

Synthesis

This compound can be synthesized through several methods. A common synthetic route involves the bromination of 2-chloro-4-hydroxybenzoic acid followed by esterification with methanol.

Synthesis Steps :

  • Bromination of 2-chloro-4-hydroxybenzoic acid.
  • Esterification using methanol in the presence of a catalyst.
  • Purification through crystallization.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains highlighted the compound's effectiveness as an antibacterial agent, particularly against Staphylococcus aureus and Escherichia coli .
  • In Vivo Anti-inflammatory Activity :
    • An animal model study showed that administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory drug candidate .
  • Toxicological Profile :
    • Toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-chloro-4-hydroxybenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and esterification steps. For example, bromination at the 5-position and chlorination at the 2-position of a methyl benzoate precursor can be achieved using halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C). Esterification is often mediated by acid catalysts (e.g., H₂SO₄) in methanol . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and isolating intermediates via column chromatography.

Q. How can researchers validate the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to confirm substituent positions and rule out regioisomeric byproducts.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₈H₆BrClO₃).
  • X-ray Crystallography : For absolute configuration, employ SHELX software for structure refinement using single-crystal data .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 0–4°C to minimize hydrolysis of the ester group. Avoid exposure to moisture and strong bases. Use desiccants like silica gel in storage environments. Safety protocols include fume hoods, PPE (gloves, goggles), and emergency eye-wash stations, as outlined in safety data sheets for structurally similar benzoates .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, OH) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and Br groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. The hydroxyl group at the 4-position can participate in hydrogen bonding, affecting solubility and reaction kinetics. To study this, conduct Suzuki-Miyaura couplings using Pd catalysts and compare yields with analogs lacking the hydroxyl group. Monitor regioselectivity via 19F^{19}F-NMR (if fluorinated partners are used) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or impurities. For example, the hydroxyl group’s resonance may shift due to solvent polarity or hydrogen bonding. To address this:

  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize hydrogen bonds.
  • Compare experimental data with computational predictions (DFT calculations) .

Q. What strategies are effective for enhancing the bioactivity of this compound in drug discovery pipelines?

  • Methodological Answer : Modify functional groups to improve pharmacokinetics:

  • Ester Hydrolysis : Replace the methyl ester with a prodrug moiety (e.g., tert-butyl ester) for controlled release.
  • Halogen Substitution : Introduce fluorine at the 4-position to enhance metabolic stability and binding affinity to target enzymes.
  • Biological Assays : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding kinetics .

Q. How can computational methods predict the crystal packing behavior of this compound?

  • Methodological Answer : Use software like Mercury (CCDC) to analyze Hirshfeld surfaces and intermolecular interactions (e.g., halogen bonds between Br/Cl and adjacent aromatic rings). Compare predicted lattice energies with experimental DSC (differential scanning calorimetry) data to validate packing models. SHELXL refinement can resolve disorder in crystal structures .

Properties

IUPAC Name

methyl 5-bromo-2-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJIQMRUIBSRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 2-chloro-4-hydroxybenzoate (5.0 g, 26.8 mmol) in MeCN (100 mL) was cooled to −30° C. Triflic acid (2.60 mL, 29.48 mmol) was added followed by N-bromosuccinimide (5.25 g, 29.48 mmol) and the reaction was warmed to room temperature and stirred for 1.5 hours. The reaction was quenched by the addition of saturated aqueous Na2CO3 solution (50 mL). The solution was extracted with EtOAc (2×100 mL), the combined organic layers were combined, dried over magnesium sulphate and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 20-40% EtOAc in heptanes to afford the title compound as a white solid (2.60 g, 37%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Yield
37%

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